2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol
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Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol is a complex organic compound characterized by the presence of boron and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol typically involves the reaction of appropriate phenolic precursors with boronic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety to borohydrides.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol involves its interaction with molecular targets through the formation of boron-oxygen bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s boron moiety can also participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in organic synthesis.
4-(1,3-Dioxan-2-yl)phenol: A related compound lacking the boron moiety.
5,5-Dimethyl-1,3,2-dioxaborinane: A boron-containing compound with a different structural framework.
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its combination of boron and oxygen atoms provides distinct reactivity and potential for use in advanced scientific research and industrial applications.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)12-8-11(4-5-13(12)17)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJABQWSQGUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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